molecular formula C16H15BrO2 B1343436 3'-Bromo-3-(4-methoxyphenyl)propiophenone CAS No. 898775-72-9

3'-Bromo-3-(4-methoxyphenyl)propiophenone

Cat. No. B1343436
M. Wt: 319.19 g/mol
InChI Key: MCYQLCMQWBKXFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromophenols and their derivatives has been a subject of interest due to their potential antioxidant properties. In one study, bromination and demethylation reactions were used to synthesize derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, resulting in compounds with effective antioxidant power . Another research synthesized a dibromo derivative of a natural

Scientific Research Applications

Antioxidant and Anticancer Activities

Derivatives of bromophenols like 3'-Bromo-3-(4-methoxyphenyl)propiophenone have been explored for their potential biological activities. Research indicates that these compounds may exhibit significant antioxidant and anticancer activities. For instance, synthesized methylated and acetylated derivatives of natural bromophenols have shown promising results in terms of their antioxidant and anticancer properties at the cellular level. Compounds like 2.,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene and (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate were found to ameliorate H2O2-induced oxidative damage and ROS generation in HaCaT keratinocytes. Additionally, certain bromophenol derivatives also inhibited the viability and induced apoptosis of leukemia K562 cells without affecting the cell cycle distribution, indicating their potential in drug development for various diseases, including cancer and diabetes (Dong et al., 2022).

Chemoselective Synthesis

3'-Bromo-3-(4-methoxyphenyl)propiophenone and related compounds are also used in chemical synthesis, particularly in the chemoselective synthesis of isomeric pairs of compounds. One study demonstrated the chemoselective synthesis of an isomerical pair of mono-sulfones and bis-sulfones using a similar compound as a reactant. This kind of reaction is essential in creating specific isomers of chemical compounds, which can have varying biological activities and properties (Kumar et al., 2008).

Antimicrobial Properties

Compounds related to 3'-Bromo-3-(4-methoxyphenyl)propiophenone have been isolated from marine algae and studied for their antimicrobial properties. For example, bromophenols isolated from the marine red alga Rhodomela confervoides demonstrated antibacterial activity. The most active compound among them showed significant activity against five strains of bacteria, indicating the potential application of these compounds in combating bacterial infections (Xu et al., 2003).

Safety And Hazards

The safety data sheet for a similar compound, 4`-Methoxypropiophenone, indicates that it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled . It is recommended to use personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

1-(3-bromophenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-6,8-9,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYQLCMQWBKXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644269
Record name 1-(3-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one

CAS RN

898775-72-9
Record name 1-Propanone, 1-(3-bromophenyl)-3-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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